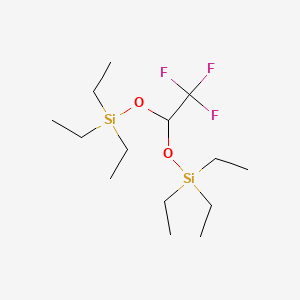

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane est un composé organique de formule moléculaire C14H31F3O2Si2. Il se caractérise par la présence de groupes trifluorométhyle et triéthylsiloxy liés à un squelette éthane.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

Le 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane peut être synthétisé par réaction du 1,1,1-trifluoro-2,2-dichloroéthane avec le triéthylsilanol en présence d’une base. La réaction se produit généralement dans des conditions douces, la base favorisant la substitution des atomes de chlore par des groupes triéthylsiloxy.

Méthodes de production industrielle

La production industrielle du 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane implique la mise à l’échelle du processus de synthèse en laboratoire. Cela comprend l’optimisation des conditions de réaction telles que la température, la pression et la concentration des réactifs pour obtenir des rendements et une pureté élevés. L’utilisation de réacteurs à écoulement continu et de techniques de purification avancées peut encore améliorer l’efficacité de la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions

Le 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane subit diverses réactions chimiques, notamment :

Réactions de substitution : Les groupes triéthylsiloxy peuvent être substitués par d’autres groupes fonctionnels dans des conditions appropriées.

Oxydation et réduction : Le composé peut subir une oxydation pour former des oxydes correspondants ou une réduction pour produire des dérivés plus simples.

Hydrolyse : Les groupes triéthylsiloxy peuvent être hydrolysés pour former des silanols et du trifluoroéthanol.

Réactifs et conditions courants

Substitution : Réactifs tels que les halogénures ou les nucléophiles en présence d’une base.

Oxydation : Agents oxydants comme le permanganate de potassium ou le trioxyde de chrome.

Réduction : Agents réducteurs tels que l’hydrure de lithium et d’aluminium.

Hydrolyse : Solutions aqueuses acides ou basiques.

Principaux produits

Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.

Oxydation : Oxydes ou cétones correspondants.

Réduction : Hydrocarbures ou alcools plus simples.

Hydrolyse : Silanols et trifluoroéthanol.

4. Applications de la recherche scientifique

Le 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane a plusieurs applications dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique pour introduire des groupes trifluorométhyle et triéthylsiloxy dans les molécules.

Biologie : Enquête sur son potentiel en tant que composé bioactif dans la découverte et le développement de médicaments.

Médecine : Exploration de ses propriétés pharmacologiques et de ses applications thérapeutiques potentielles.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.

Applications De Recherche Scientifique

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl and triethylsiloxy groups into molecules.

Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

Le mécanisme d’action du 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane implique son interaction avec des cibles moléculaires par l’intermédiaire de ses groupes trifluorométhyle et triéthylsiloxy. Ces interactions peuvent moduler l’activité des enzymes, des récepteurs et d’autres biomolécules, entraînant divers effets biologiques. La capacité du composé à subir une hydrolyse et à libérer du trifluoroéthanol contribue également à son mécanisme d’action.

Comparaison Avec Des Composés Similaires

Composés similaires

- 1,1,1-Trifluoro-2,2-bis(triméthylsiloxy)éthane

- 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)propane

- 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)butane

Unicité

Le 1,1,1-Trifluoro-2,2-bis(triéthylsiloxy)éthane est unique en raison de sa combinaison spécifique de groupes trifluorométhyle et triéthylsiloxy, qui lui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l’industrie.

Activité Biologique

1,1,1-Trifluoro-2,2-bis(triethylsiloxy)ethane is a fluorinated siloxane compound with the potential for diverse applications in both industrial and biological contexts. Its unique chemical structure imparts properties that may influence various biological activities, making it a subject of interest in scientific research.

Chemical Structure

- IUPAC Name : this compound

- CAS Number : 2149590-54-3

- Molecular Formula : C10H20F3O2Si2

Properties

The compound features a trifluoromethyl group and two triethylsiloxy groups, which contribute to its stability and reactivity in biological systems. The presence of fluorine atoms often enhances lipophilicity and metabolic stability.

The biological activity of this compound is primarily attributed to its interactions with cellular membranes and proteins. The trifluoromethyl group may influence membrane fluidity and permeability, while the siloxane moieties can interact with proteins through hydrophobic interactions.

Interaction Studies

Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential efficacy against certain bacterial strains due to its ability to disrupt cellular membranes.

- Anticancer Properties : Some investigations have explored its role in inhibiting cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed significant activity against Escherichia coli and Staphylococcus aureus. The compound was tested at various concentrations, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 32 |

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro studies assessed the cytotoxic effects of the compound on various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability.

| Concentration (µM) | % Viability (MCF-7) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

In Vivo Studies

Limited in vivo studies have been conducted to evaluate the pharmacokinetics and toxicology of this compound. Initial results suggest that it has a favorable safety profile at low doses but may require further investigation to fully understand its metabolic pathways.

Comparative Analysis with Similar Compounds

When compared to other siloxane derivatives, such as bis(trimethylsiloxy)ethane and other fluorinated compounds, this compound exhibits unique biological properties that warrant further exploration.

| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) |

|---|---|---|

| This compound | Moderate | High |

| Bis(trimethylsiloxy)ethane | Low | Moderate |

| Other fluorinated siloxanes | Varies | Low |

Propriétés

Formule moléculaire |

C14H31F3O2Si2 |

|---|---|

Poids moléculaire |

344.56 g/mol |

Nom IUPAC |

triethyl-(2,2,2-trifluoro-1-triethylsilyloxyethoxy)silane |

InChI |

InChI=1S/C14H31F3O2Si2/c1-7-20(8-2,9-3)18-13(14(15,16)17)19-21(10-4,11-5)12-6/h13H,7-12H2,1-6H3 |

Clé InChI |

JQJCMISMGPIUCP-UHFFFAOYSA-N |

SMILES canonique |

CC[Si](CC)(CC)OC(C(F)(F)F)O[Si](CC)(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.